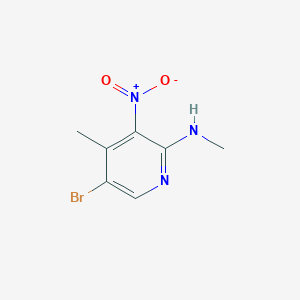

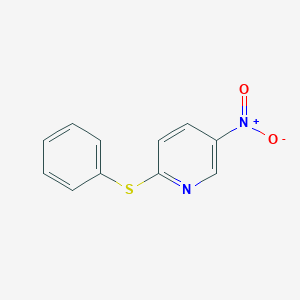

5-Bromo-N,4-dimetil-3-nitropiridin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

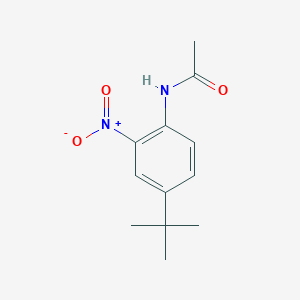

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a chemical compound with the CAS Number: 155790-01-5 . It has a linear formula of C7H8BrN3O2 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

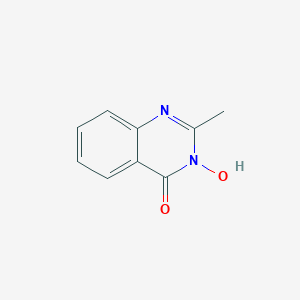

Molecular Structure Analysis

The molecular weight of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is 246.06 . The InChI Code is 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . The SMILES string is CN©c1ncc(Br)cc1N+[O-] .Physical And Chemical Properties Analysis

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a solid at room temperature . It has a molecular weight of 246.06 g/mol . The InChI Code is 1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) . The SMILES string is CN©c1ncc(Br)cc1N+[O-] .Aplicaciones Científicas De Investigación

Química Medicinal y Descubrimiento de Fármacos

Las características estructurales del compuesto lo convierten en un candidato atractivo para el desarrollo de fármacos. Los investigadores exploran su potencial como andamiaje para el diseño de nuevos agentes farmacéuticos. Al modificar sus sustituyentes, los científicos pueden crear derivados con mayor bioactividad, mejor farmacocinética y menos efectos secundarios. Los estudios computacionales, como el acoplamiento molecular, ayudan a predecir sus interacciones con los objetivos biológicos, lo que ayuda en el diseño racional de fármacos .

Química Ambiental y Métodos Analíticos

Los investigadores exploran el destino del compuesto en el medio ambiente, incluidas sus vías de degradación e interacciones con el suelo, el agua y el aire. Los métodos analíticos, como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, detectan y cuantifican este compuesto en muestras ambientales. Comprender su comportamiento ayuda en la evaluación de riesgos y el monitoreo ambiental.

En resumen, la 5-Bromo-N,4-dimetil-3-nitropiridin-2-amina es prometedora en diversos campos científicos. Sus múltiples aplicaciones resaltan su importancia en el avance de la investigación y la innovación . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar!

Mecanismo De Acción

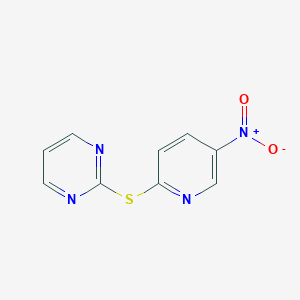

5-Br-DMPNP is an important reagent in organic synthesis due to its ability to act as a nucleophile. It can react with electrophiles, such as carbonyls and halides, to form new compounds. This reaction is known as a substitution reaction, and it is the basis of many synthetic reactions. Additionally, 5-Br-DMPNP is a nitro compound, and it can undergo nitro-reduction reactions to form new compounds.

Biochemical and Physiological Effects

5-Br-DMPNP has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Salmonella typhimurium. Additionally, it has been found to inhibit the growth of certain fungi, such as Candida albicans and Cryptococcus neoformans. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Br-DMPNP is a versatile reagent that has many advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a relatively stable compound that does not easily decompose. However, it does have some limitations. It is a highly reactive compound, and it can react with other compounds in the reaction mixture. Additionally, it is a toxic compound, and it should be handled with care.

Direcciones Futuras

The use of 5-Br-DMPNP in scientific research is an active area of research, and there are many potential future directions. One potential direction is the development of new methods for synthesizing 5-Br-DMPNP. Additionally, there is potential for the development of new applications for 5-Br-DMPNP, such as in the synthesis of drugs and in DNA sequencing. Furthermore, there is potential for the development of new methods for studying the biochemical and physiological effects of 5-Br-DMPNP. Finally, there is potential for the development of new methods for using 5-Br-DMPNP in lab experiments, such as methods for controlling the reactivity of the compound.

Métodos De Síntesis

5-Br-DMPNP is synthesized by a two-step reaction from 5-bromo-2-nitropyridine. The first step is the reaction of 5-bromo-2-nitropyridine with dimethylformamide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-Br-DMPNP. The second step is the addition of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture, which yields 5-Br-DMPNP as a white solid.

Safety and Hazards

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine has been classified as a GHS07 substance . The signal word is “Warning” and the hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

5-bromo-N,4-dimethyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXNDASZVILVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565603 |

Source

|

| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-01-5 |

Source

|

| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)